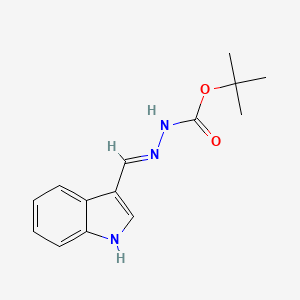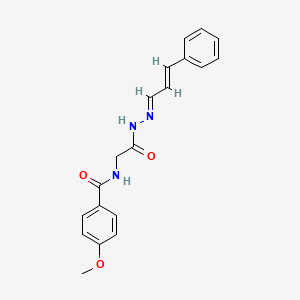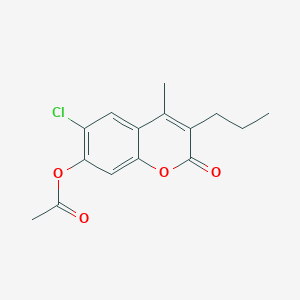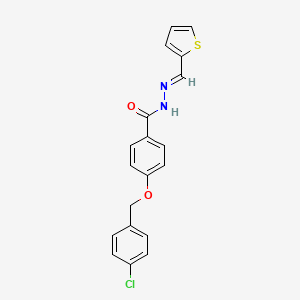![molecular formula C13H13N3O2 B11998660 2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)
2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.267 g/mol . This compound is known for its unique structure, which combines a furan ring with a pyridine moiety through a hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with pyridin-2-ylmethylene hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the hydrazide bond.
Análisis De Reacciones Químicas
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the furan and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide linkage allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the furan and pyridine rings provide sites for further chemical modifications, enhancing its versatility in various applications .
Comparación Con Compuestos Similares
Similar compounds to 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE include:
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (9H-FLUOREN-9-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE
These compounds share similar structural features but differ in the substituents attached to the furan and pyridine rings. The unique combination of the furan and pyridine moieties in 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE sets it apart from these similar compounds, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,16,17)/b15-8+ |
Clave InChI |
FUEQJMAYCMNEGP-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)


![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)



